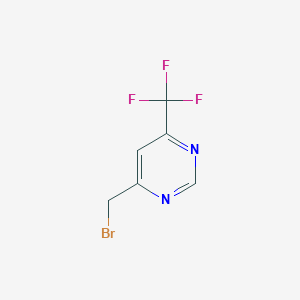

4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-(bromomethyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-2-4-1-5(6(8,9)10)12-3-11-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNJMIIVDACRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Catalyst System : NBS with triphenylphosphine (PPh₃) in tetrachloromethane (CCl₄) achieves selective bromination at the hydroxymethyl group.

-

Solvent and Temperature : Reactions proceed in anhydrous CCl₄ at 0–25°C to minimize side reactions.

-

Yield : 78–85% purity after recrystallization in water-DMF mixtures.

Mechanistic Insight :

Triphenylphosphine activates NBS to generate a bromophosphonium intermediate, which substitutes the hydroxyl group via an SN2 mechanism. The trifluoromethyl group’s electron-withdrawing effect enhances the electrophilicity of the methylene carbon, favoring bromination.

Cyclocondensation of Halogenated Precursors

An alternative approach involves constructing the pyrimidine ring from brominated building blocks.

Stepwise Synthesis

-

Formation of Pyrimidinone Intermediate :

-

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol reacts with bromomethylating agents like dibromomethane under basic conditions.

-

Conditions : K₂CO₃ in acetonitrile at 60°C for 12 hours.

-

Yield : 65–70%.

-

-

Bromodeoxygenation :

Table 1: Comparison of Cyclocondensation Methods

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-6-(CF₃)pyrimidin-4-ol | CH₂Br₂, K₂CO₃ | MeCN | 60 | 68 |

| 4-Hydroxy-6-(CF₃)pyrimidine | PBr₃ | CCl₄ | 25 | 82 |

Direct Bromomethylation via Radical Pathways

Industrial-scale methods employ radical initiators to attach bromomethyl groups to preformed pyrimidine cores.

Protocol Details

Advantages :

Functional Group Interconversion from Chloromethyl Analogues

Chloromethyl derivatives serve as precursors for bromomethylation via halogen exchange.

Nucleophilic Substitution

Limitations :

Industrial-Scale Optimization and Challenges

Catalyst Recovery and Solvent Recycling

-

Solid Acid Catalysts : Sulfated zirconia in methanol enables esterification and bromination in one pot, with catalyst reuse for 5 cycles.

-

Solvent Systems : Toluene/water biphasic mixtures simplify extraction, reducing organic waste.

Table 2: Industrial Process Metrics

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products may include alcohols or ketones, depending on the specific reaction conditions.

Reduction: Products typically include alkanes or alcohols.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that pyrimidine derivatives, including 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine, may exhibit antiviral properties. For instance, studies on related compounds have shown promising results against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The incorporation of trifluoromethyl groups has been noted to enhance the antiviral activity of these compounds by influencing their interaction with viral targets .

Antagonism of CCR2 Receptors

The compound has also been explored for its potential as an antagonist of the CCR2 receptor, which is implicated in various inflammatory diseases. The ability to inhibit this receptor could lead to therapeutic applications in treating cardiovascular, renal, and fibrotic diseases. Patents have been filed detailing the synthesis and application of such pyrimidine derivatives for medicinal purposes .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine can influence its biological activity. For example, research has demonstrated that substituents at different positions on the pyrimidine ring can significantly alter potency and selectivity against specific biological targets. This information is vital for optimizing compounds for drug development .

Biochemical Research

In biochemical research, 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine serves as a tool compound for studying enzyme functions and metabolic pathways. For instance, it has been used in studies investigating the role of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism. By inhibiting this enzyme, researchers can gain insights into lipid signaling pathways and their implications in health and disease .

Agricultural Chemistry

While less explored, there is potential for 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine to be utilized in agricultural chemistry as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and efficacy against pests . Further research could identify specific applications in crop protection.

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives in various applications:

- Case Study 1: A series of pyrimidine derivatives were synthesized and evaluated for their antiviral properties against ZIKV, with modifications leading to enhanced efficacy compared to the parent compound .

- Case Study 2: The development of CCR2 antagonists based on pyrimidine scaffolds demonstrated significant anti-inflammatory effects in preclinical models of cardiovascular diseases .

- Case Study 3: SAR studies revealed that specific substitutions on the pyrimidine ring could lead to compounds with improved pharmacological profiles suitable for further development as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby modifying their function. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes.

Comparación Con Compuestos Similares

2-(Chloromethyl)-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine

- Key Differences : The substitution of bromine with chlorine reduces leaving-group ability, decreasing reactivity in nucleophilic substitutions. The naphthyl group at position 4 introduces steric bulk and aromaticity, which may hinder certain reactions but enhance π-π stacking in drug design .

- Applications : Less reactive than the bromo analog but useful in applications requiring extended conjugation.

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1159818-57-1)

- Key Differences: The bromine at position 6 and an amino group (-NH₂) at position 4 alter electronic properties.

- Applications : Primarily used in medicinal chemistry for target-specific modifications.

Trifluoromethyl-Substituted Pyrimidines

6-(4-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine (DT590)

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine (CAS 1823183-07-8)

- Key Differences: The thioether (-S-) linkage and nitro (-NO₂) group introduce strong electron-withdrawing effects, stabilizing the ring but limiting reactivity. The nitro group can be reduced to an amine for further functionalization .

- Applications : Intermediate in redox-active prodrugs.

Chlorinated Analogs

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

- Key Differences : Chlorine at position 4 and methyl groups at 5/6 positions reduce steric accessibility compared to the bromomethyl analog. Methyl groups increase hydrophobicity, affecting bioavailability .

- Applications : Used in agrochemicals due to prolonged environmental stability.

Physicochemical Properties

| Property | 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine | 2-(Chloromethyl)-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine | 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine |

|---|---|---|---|

| Molecular Weight | ~260.0 g/mol | ~333.8 g/mol | ~257.1 g/mol |

| LogP | ~2.5 (estimated) | ~3.8 | ~1.2 |

| Reactivity (SN2) | High | Moderate | Low (due to -NH₂) |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Decomposes above 150°C |

Actividad Biológica

4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a bromomethyl group and a trifluoromethyl substituent, suggests various mechanisms of action and interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine can be represented as follows:

Biological Activity Overview

The biological activity of 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine has been investigated in several studies, highlighting its potential as an inhibitor for various enzymes and its role in modulating biological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of endocannabinoids .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting histone deacetylases (HDACs), which are vital in regulating gene expression and cellular proliferation .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and substituents significantly affect the biological activity of the compound. For example:

- The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes.

- The bromomethyl group is essential for maintaining inhibitory activity against specific targets, as evidenced by comparative studies with other halogenated derivatives .

Table 1: Summary of SAR Findings

| Compound Variant | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine | Br, CF3 | NAPE-PLD Inhibition | 0.72 |

| 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine | Cl, CF3 | Reduced Activity | 1.50 |

| 4-(Iodomethyl)-6-(trifluoromethyl)pyrimidine | I, CF3 | Enhanced Activity | 0.50 |

Case Studies

- Inhibition of NAPE-PLD : A study demonstrated that 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine exhibited significant inhibition of NAPE-PLD with an IC50 value of 0.72 µM, indicating its potential as a therapeutic agent in disorders related to endocannabinoid signaling .

- HDAC Inhibition : Another research effort focused on synthesizing derivatives of this compound to evaluate their efficacy as HDAC inhibitors. Compounds with similar structures showed promising results with submicromolar inhibition against HDAC6, suggesting that further optimization could yield potent anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 4-(Bromomethyl)-6-(trifluoromethyl)pyrimidine?

Answer:

The synthesis typically involves bromination of a methyl group on the pyrimidine ring. A method adapted from Ondi et al. (2004) uses N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile. Precise temperature control (60–80°C) minimizes side reactions. The trifluoromethyl group’s electron-withdrawing nature directs bromination to the methyl position. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .

Advanced: How can competing bromination sites be addressed during synthesis?

Answer:

Competing bromination may occur if other reactive C-H bonds are present. To suppress this:

- Introduce steric or electronic directing groups (e.g., nitro or amino substituents) to block undesired sites.

- Optimize solvent polarity and reaction time; polar aprotic solvents (e.g., DMF) may enhance selectivity.

- Use low-temperature radical initiation (e.g., 40°C with UV light) to reduce kinetic competition.

Contradictions in yield data across studies (e.g., 60–85% yields) suggest sensitivity to substituent positioning, requiring detailed NMR analysis (¹H/¹³C, HSQC) to confirm regioselectivity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for -CH₂Br), ¹⁹F NMR (δ -60 to -70 ppm for -CF₃).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and bromine isotope pattern.

- X-ray Crystallography : Resolves ambiguity in substituent positioning, especially if synthetic byproducts form .

Advanced: How to resolve ambiguities in spectral data caused by tautomerism or rotational isomers?

Answer:

The pyrimidine ring’s tautomerism and the bromomethyl group’s rotational freedom can complicate NMR interpretation. Strategies include:

- Variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.

- DFT calculations (e.g., Gaussian) to model energy barriers between conformers.

- 2D NOESY to detect spatial proximity between -CH₂Br and neighboring substituents .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release of persistent organobromines .

Advanced: How does the bromomethyl group influence nucleophilic substitution reactions compared to chloromethyl analogs?

Answer:

The bromomethyl group’s lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C-Cl) enhances reactivity in SN2 reactions. However, competing elimination (E2) may occur in polar aprotic solvents. To favor substitution:

- Use bulky bases (e.g., DIPEA) to sterically hinder elimination.

- Monitor reaction progress via TLC (silica, UV-active spots) to optimize stoichiometry and time .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Building Block : For synthesizing kinase inhibitors or antiviral agents, leveraging the trifluoromethyl group’s metabolic stability.

- Probe Design : The bromomethyl group serves as a handle for bioconjugation (e.g., attaching fluorescent tags) .

Advanced: How to mitigate hydrolysis of the bromomethyl group during storage?

Answer:

Hydrolysis to hydroxymethyl derivatives can occur under humid conditions. Mitigation strategies:

- Store under inert atmosphere (Ar/N₂) with molecular sieves.

- Use anhydrous solvents (e.g., THF, DCM) for long-term storage at -20°C.

- Monitor purity via periodic LC-MS to detect degradation .

Basic: What computational tools can predict the compound’s reactivity in silico?

Answer:

- DFT Calculations : Gaussian or ORCA to model transition states for bromine displacement.

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways.

- pKa Prediction : Software like MarvinSuite estimates acidity of adjacent protons, guiding base selection .

Advanced: How to analyze contradictory data in cross-coupling reactions involving this compound?

Answer:

Contradictions in Suzuki-Miyaura coupling yields (e.g., 30–70%) may arise from:

- Pd Catalyst Sensitivity : Test alternatives (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Boronic Acid Steric Effects : Use ortho-substituted arylboronic acids to reduce homocoupling.

- Base Optimization : Replace K₂CO₃ with CsF to enhance transmetallation efficiency. Validate via GC-MS or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.